molecular formula C54H84N8O11S2 B1149940 Cys-mcMMAD

Cys-mcMMAD

Cat. No.: B1149940
M. Wt: 1085.4 g/mol
InChI Key: XHAWAHGMCWXSGV-HVDWHEIVSA-N
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Description

Cys-mcMMAD is a drug-linker conjugate used in antibody-drug conjugates (ADC). It is a potent inhibitor of tubulin, a protein that is essential for cell division. The compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cys-mcMMAD is synthesized through a series of chemical reactions involving the conjugation of a cysteine residue to a maleimidocaproyl linker, which is then attached to monomethylauristatin D (MMAD). The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes multiple purification steps, such as chromatography, to remove impurities and achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

Cys-mcMMAD undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced form, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

Cys-mcMMAD has a wide range of scientific research applications, including:

    Chemistry: Used as a tool for studying the mechanisms of tubulin inhibition and the development of new ADCs.

    Biology: Employed in research on cell division and cancer biology.

    Medicine: Investigated for its potential use in targeted cancer therapies.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

Cys-mcMMAD exerts its effects by inhibiting tubulin, a protein that is essential for the formation of microtubules during cell division. By binding to tubulin, this compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The compound specifically targets cancer cells through its conjugation to antibodies that recognize tumor-associated antigens .

Comparison with Similar Compounds

Similar Compounds

    Monomethylauristatin E (MMAE): Another tubulin inhibitor used in ADCs.

    Monomethylauristatin F (MMAF): Similar to MMAD but with different linker chemistry.

    Maytansinoids: A class of tubulin inhibitors used in ADCs.

Uniqueness

Cys-mcMMAD is unique due to its specific linker chemistry, which allows for stable conjugation to antibodies and efficient delivery of the cytotoxic agent to cancer cells. This specificity and stability make it a valuable tool in the development of targeted cancer therapies .

Properties

Molecular Formula

C54H84N8O11S2

Molecular Weight

1085.4 g/mol

IUPAC Name

(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C54H84N8O11S2/c1-12-34(6)47(40(72-10)29-43(64)61-26-19-22-39(61)48(73-11)35(7)49(66)57-38(51-56-24-27-74-51)28-36-20-15-13-16-21-36)60(9)53(69)45(32(2)3)58-50(67)46(33(4)5)59(8)42(63)23-17-14-18-25-62-44(65)30-41(52(62)68)75-31-37(55)54(70)71/h13,15-16,20-21,24,27,32-35,37-41,45-48H,12,14,17-19,22-23,25-26,28-31,55H2,1-11H3,(H,57,66)(H,58,67)(H,70,71)/t34-,35+,37-,38-,39-,40+,41?,45-,46-,47-,48+/m0/s1

InChI Key

XHAWAHGMCWXSGV-HVDWHEIVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SC[C@@H](C(=O)O)N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)O)N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)O)N

Origin of Product

United States

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